molecular formula C26H36N2O9 B1192306 Antimycin A3 CAS No. 522-70-3

Antimycin A3

Cat. No.: B1192306
CAS No.: 522-70-3
M. Wt: 520.6 g/mol
InChI Key: PVEVXUMVNWSNIG-PDPGNHKXSA-N
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Description

Antimycin A3 is a natural antibiotic belonging to the antimycin family, characterized by a nine-membered dioxolane ring and a hydrophobic alkyl side chain. It is primarily isolated from Streptomyces species and acts as a potent inhibitor of mitochondrial electron transport chain (mETC) complex III by binding to the ubiquinol-cytochrome c oxidoreductase, thereby blocking cellular respiration . Beyond its role in mETC inhibition, this compound exhibits significant anticancer activity by targeting the anti-apoptotic protein Bcl-2, which is overexpressed in laryngeal cancer cells. This dual mechanism—disrupting mitochondrial function and inducing apoptosis—makes it a compound of interest in both antimicrobial and oncological research .

Scientific Research Applications

Induction of Apoptosis

Antimycin A3 has been extensively studied for its potential to induce apoptosis in cancer cells. Research indicates that it selectively targets cells with high levels of Bcl-2 expression, making it a promising candidate for treating cancers resistant to conventional therapies.

  • Case Study: Laryngeal Cancer
    • In a study focusing on laryngeal cancer cells (HEP-2), open-chain analogues of this compound demonstrated enhanced cytotoxicity compared to the original compound, with IC50 values ranging from 31.6 µM to 46.3 µM .
    • The mechanism involved the binding of this compound to the Bcl-2 homology domain, promoting mitochondrial dysfunction and apoptosis .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound and its analogues to various apoptotic proteins. These studies have revealed promising interactions that suggest potential therapeutic applications.

Compound Target Protein Docking Score (kcal/mol) IC50 (µM)
This compoundBcl-xL-7.6050
Amide 5 (analogue)Mcl-1-7.05Not specified
Segment 14 (analogue)Bcl-xL-4.93Not specified

These findings indicate that modifications to the this compound structure can enhance its binding affinity and anticancer activity .

Antifungal Applications

Beyond its anticancer properties, this compound is also recognized for its antifungal activity. Historically, it has been utilized as a piscicide in aquaculture due to its effectiveness against various fungal pathogens affecting fish populations.

  • Efficacy Against Fungal Species
    • This compound exhibits strong antifungal properties against several species, making it valuable for both agricultural and clinical applications .

Synthesis and Structural Modifications

The synthesis of this compound and its analogues has been a focal point of research aimed at improving efficacy and reducing side effects. Various synthetic pathways have been explored to create derivatives with enhanced biological activity.

  • Open-chain Analogs
    • Recent studies synthesized open-chain analogues that displayed superior anticancer activity compared to traditional forms of this compound .
    • These modifications aim to optimize pharmacokinetic properties while maintaining or enhancing therapeutic efficacy.

Comparison with Similar Compounds

Antimycin A3 is part of a broader family of antimycin congeners (A1, A2, A3, A4, etc.), which differ in the structure of their alkyl side chains and lactone substitutions. Below is a detailed comparison based on structural features, biological activities, and pharmacological properties.

Structural Differences

Compound Alkyl Side Chain (R Group) Key Structural Features
Antimycin A1 C6H13 Longest alkyl chain; optimal fit for AGPS enzyme binding
Antimycin A2 C5H11 Intermediate chain length; antifungal focus
This compound C4H9 Shorter chain; enhanced Bcl-2 inhibition
Antimycin A4 C3H7 Shortest chain; reduced binding affinity

Pharmacological Properties

  • Limitations: Toxicity due to mETC inhibition; requires structural optimization to reduce off-target effects .
  • Antimycin A1 :
    • Advantages : Broad-spectrum antifungal activity; stabilizes AGPS enzyme for cancer therapy .
    • Limitations : Longer alkyl chain may reduce solubility and bioavailability.
  • 2-Methoxythis compound :
    • Advantages : Eliminates mETC-related toxicity; retains Bcl-xL inhibition for anticancer use .
    • Limitations : Loss of antiviral activity due to disrupted cytochrome c reductase binding .

Key Research Findings

Open-chain Analogues : Synthetic open-chain derivatives of this compound demonstrate enhanced cytotoxicity (IC50 31.6–46.3 µM) against HEP-2 laryngeal cancer cells compared to the parent compound, attributed to improved binding to the Bcl-2 hydrophobic groove .

Mechanistic Divergence: While this compound and its derivatives inhibit Bcl-2, 2-methoxythis compound loses mETC inhibition capacity, highlighting the importance of the 3-formylaminosalicyclic acid moiety for mitochondrial targeting .

Comparative Toxicity : this compound generates reactive oxygen species (ROS) in renal cells, whereas its analogue UK-2A shows reduced ROS generation, suggesting structural modifications can mitigate toxicity .

Biological Activity

Antimycin A3 is a member of the antimycin family, which consists of several compounds isolated from Streptomyces species. It has garnered attention for its significant biological activities, particularly in cancer research and mitochondrial function inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound is a nine-membered dilactone that acts primarily as an inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (ubiquinol-cytochrome c oxidoreductase). By inhibiting this complex, this compound disrupts ATP production and induces oxidative stress within cells, leading to apoptosis in sensitive cell lines.

  • Chemical Structure : this compound consists of two main components, A3a and A3b, which exhibit similar biological properties but may differ in potency and selectivity against various cancer types.

Biological Activity

  • Induction of Apoptosis :
    • This compound has been shown to induce apoptosis selectively in cancer cells that overexpress anti-apoptotic proteins such as Bcl-2. In HeLa cells, the IC50 value for this compound was determined to be approximately 50 µM , indicating effective cytotoxicity at relatively low concentrations .
    • The compound interacts with the Bcl-2 family proteins, mimicking BH3-only proteins that promote cell death by inhibiting Bcl-xL and Mcl-1, thereby facilitating mitochondrial membrane permeabilization .
  • Impact on c-Myc Protein Levels :
    • Recent studies have identified Antimycin A as a promoter of c-Myc degradation via oxidative stress mechanisms. This effect is mediated through reactive oxygen species (ROS) production following mitochondrial damage .
    • The reduction in c-Myc levels was shown to be concentration-dependent and could be reversed by antioxidants, demonstrating the critical role of ROS in this process.

Table 1: Summary of Key Studies on this compound

StudyYearFocusKey Findings
2014Apoptosis InductionThis compound induces apoptosis in HeLa cells with an IC50 of 50 µM.
2023c-Myc DegradationAntimycin A promotes c-Myc degradation through ROS induction; reduction observed in E-H1 cells.
2001Bcl-xL InteractionAntimycin A competes with BH3 peptides for binding to Bcl-xL, inducing mitochondrial dysfunction.
2017Molecular DockingIn silico studies show this compound analogs have strong interactions with Bcl-xl and Mcl-1 receptors.

Molecular Docking Studies

Recent computational studies have utilized molecular docking techniques to explore the binding affinities of this compound and its analogs with Bcl-xl and Mcl-1 receptors. These studies revealed:

  • Binding Affinity : this compound demonstrated a favorable docking score of −7.60 kcal/mol against Mcl-1, indicating strong potential for therapeutic applications targeting these apoptotic pathways .
  • Structural Modifications : Variations in the chemical structure (e.g., addition of hydroxyl groups) were found to enhance binding efficiency and anticancer activity against various cell lines including breast (MDA-MB-231) and colorectal (HCT116) cancer cells .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Antimycin A3 induces apoptosis in cancer cells?

this compound inhibits the electron transport chain by targeting mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase), leading to ROS overproduction and subsequent apoptosis. It selectively kills cancer cells overexpressing anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) by disrupting their interaction with pro-apoptotic proteins like Bax/Bak . Methodologically, this is validated via ROS assays (e.g., DCFH-DA fluorescence) and protein interaction studies (e.g., co-immunoprecipitation) .

Q. How do researchers design this compound analogues to improve anticancer activity?

Key structural modifications include replacing the nine-membered dilactone core with 18-membered polyhydroxylated or tetralactone cores (e.g., compounds 11 and 14) to enhance solubility and binding affinity. Introducing hydroxyl groups or 3-formylsalicyloyl moieties improves interactions with Bcl-2 catalytic sites (e.g., Asp32, Glu46) . Synthesis involves modular lactonization and hydroxylation steps, followed by in silico docking to prioritize candidates .

Q. What in vitro assays are used to evaluate the anticancer efficacy of this compound analogues?

Common assays include:

  • Cytotoxicity : MTT or SRB assays on breast cancer cell lines (e.g., MDA-MB-231).
  • Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays.
  • Target engagement : Western blotting for Bcl-2/Bcl-xL downregulation and cytochrome c release .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in binding affinity data for this compound analogues?

Contradictions arise from variations in protein conformations (e.g., Bcl-2 vs. Mcl-1) or ligand protonation states. To reconcile

Use AutoDock or similar tools to optimize ligand 3D structures (MarvinSketch) and assign Gasteiger charges.

Validate docking poses against crystallographic data (PDB IDs: 3ZLN for Bcl-xL, 5IEZ for Mcl-1).

Prioritize compounds with >4 hydrogen bonds (e.g., compound 11 binds Arg10, Glu11, Asp32, Asp168 in Bcl-2) and compare binding energies (ΔG ≤ −7.74 kcal/mol) .

Q. What experimental strategies address the low solubility of this compound in aqueous systems?

  • Structural modification : Introduce hydroxyl groups (e.g., compound 14) or polyethylene glycol (PEG) chains.
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes.
  • Biological testing : Assess solubility via shake-flask method (pH 7.4 buffer) and validate bioavailability in xenograft models .

Q. How do researchers validate the specificity of this compound analogues for Bcl-2 over off-target proteins?

Proteome-wide docking : Screen against non-Bcl-2 family proteins (e.g., kinases) using tools like SwissDock.

Selectivity assays : Compare IC50 values in Bcl-2-overexpressing vs. knockdown cell lines.

Structural analysis : Identify unique interactions (e.g., compound 14 forms dual hydrogen bonds with Asp32 in Bcl-2 but not Mcl-1) .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent IC50 values for this compound analogues in breast cancer models?

Discrepancies stem from:

  • Cell line heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+).
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters drug uptake.
  • Core structure : 18-membered tetralactone analogues (compound 11) show 10-fold lower IC50 than nine-membered cores due to enhanced hydrogen bonding .

Q. Key Research Findings

CompoundCore StructureTarget ProteinBinding Energy (kcal/mol)IC50 (μM)
This compound9-membered dilactoneBcl-2−7.745.2
Compound 1118-membered tetralactoneBcl-2−9.120.48
Compound 1418-membered polyolBcl-2−8.950.62
Data derived from molecular docking and cytotoxicity assays .

Q. Methodological Recommendations

  • Docking protocols : Always include water molecules and polar hydrogens in protein preparation (AutoDock 4.2.3) .
  • Data reporting : Adhere to ARRIVE guidelines for in vivo studies and provide raw data in supplementary materials .

Properties

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEVXUMVNWSNIG-PDPGNHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037189
Record name Antimycin A3
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Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116095-17-1, 522-70-3, 58239-09-1
Record name Antimycin A3b
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Record name Antimycin A3
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Record name [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
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